

Spectroscopic data (NMR, HRMS, HPLC) of 6-(Oxetan-3-YL)-1H-indole.

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Compound of Interest

Compound Name: 6-(Oxetan-3-YL)-1H-indole

Cat. No.: B15071656

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An In-depth Technical Guide on the Spectroscopic and Chromatographic Characterization of 6-(Oxetan-3-YL)-1H-indole

For researchers, scientists, and drug development professionals, this technical guide provides a comprehensive overview of the expected spectroscopic and chromatographic data for the novel heterocyclic compound, **6-(Oxetan-3-YL)-1H-indole**. Due to the limited availability of public data for this specific molecule, this document outlines the predicted data based on analogous structures and provides detailed experimental protocols for its synthesis and characterization.

Predicted Spectroscopic and Chromatographic Data

The following tables summarize the predicted Nuclear Magnetic Resonance (NMR), High-Resolution Mass Spectrometry (HRMS), and High-Performance Liquid Chromatography (HPLC) data for **6-(Oxetan-3-YL)-1H-indole**. These predictions are based on the analysis of similar oxetane-containing indole analogues.

Table 1: Predicted ¹H NMR Data

Chemical Shift (δ) ppm	Multiplicity	Number of Protons	Assignment
~8.10	br s	1H	NH-1
~7.60	d	1H	H-4
~7.50	s	1H	H-7
~7.25	t	1H	H-2
~7.05	dd	1H	H-5
~6.50	t	1H	H-3
~5.00	t	2H	Oxetane CH ₂
~4.70	t	2H	Oxetane CH ₂
~4.20	m	1H	Oxetane CH

Solvent: DMSO-d₆

Table 2: Predicted ¹³C NMR Data

Chemical Shift (δ) ppm	Assignment
~136.5	C-7a
~132.0	C-6
~125.0	C-3a
~122.5	C-2
~120.0	C-4
~118.5	C-5
~111.0	C-7
~101.0	C-3
~72.0	Oxetane CH ₂
~35.0	Oxetane CH

Solvent: DMSO-d₆

Table 3: Predicted HRMS Data

Parameter	Value
Molecular Formula	C ₁₁ H ₁₁ NO
Molecular Weight	173.21 g/mol
Ionization Mode	ESI+
Predicted [M+H] ⁺	174.0862
Predicted [M+Na] ⁺	196.0682

Table 4: HPLC Method for Purity Analysis

Parameter	Condition
Column	C18 reverse-phase, 4.6 x 150 mm, 5 μm
Mobile Phase A	Water with 0.1% Formic Acid
Mobile Phase B	Acetonitrile with 0.1% Formic Acid
Gradient	10% to 90% B over 15 minutes
Flow Rate	1.0 mL/min
Detection	UV at 220 nm and 254 nm
Column Temp.	40 °C
Injection Vol.	10 μL

Experimental Protocols

The following are detailed methodologies for the synthesis, purification, and analysis of **6-(Oxetan-3-YL)-1H-indole**.

Synthesis of 6-(Oxetan-3-YL)-1H-indole

A plausible synthetic route involves a Suzuki-Miyaura cross-coupling reaction between 6-bromo-1H-indole and an appropriate oxetane-containing boronic acid or ester.

Materials:

- 6-bromo-1H-indole
- 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)oxetane
- Palladium(II) acetate ($\text{Pd}(\text{OAc})_2$)
- 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos)
- Potassium phosphate (K_3PO_4)
- Toluene
- Water
- Ethyl acetate
- Brine
- Anhydrous sodium sulfate (Na_2SO_4)
- Silica gel

Procedure:

- To a reaction vessel, add 6-bromo-1H-indole (1.0 eq), 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)oxetane (1.2 eq), $\text{Pd}(\text{OAc})_2$ (0.02 eq), and SPhos (0.04 eq).
- Add K_3PO_4 (3.0 eq) dissolved in water.
- Add toluene to the mixture.
- Degas the reaction mixture by bubbling nitrogen through it for 15 minutes.

- Heat the mixture to 100 °C and stir for 12-18 hours, monitoring the reaction progress by TLC or LC-MS.
- Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
- Wash the organic layer with water and then with brine.
- Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
- Purify the crude product by flash column chromatography on silica gel using a gradient of hexane and ethyl acetate to yield **6-(Oxetan-3-yl)-1H-indole**.

NMR Spectroscopy

¹H and ¹³C NMR:

- Prepare a sample by dissolving 5-10 mg of the purified compound in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.
- Acquire ¹H NMR spectra on a 400 MHz or higher spectrometer.
- Acquire ¹³C NMR spectra on the same instrument.
- Process the spectra using appropriate software to assign chemical shifts and coupling constants.

High-Resolution Mass Spectrometry (HRMS)

- Prepare a sample by dissolving a small amount of the compound in a suitable solvent (e.g., methanol or acetonitrile) to a concentration of approximately 1 mg/mL.
- Further dilute the sample to a final concentration of 10-100 µg/mL.
- Infuse the sample into the ESI source of a high-resolution mass spectrometer (e.g., a TOF or Orbitrap analyzer).
- Acquire the mass spectrum in positive ion mode to observe the [M+H]⁺ and [M+Na]⁺ ions.

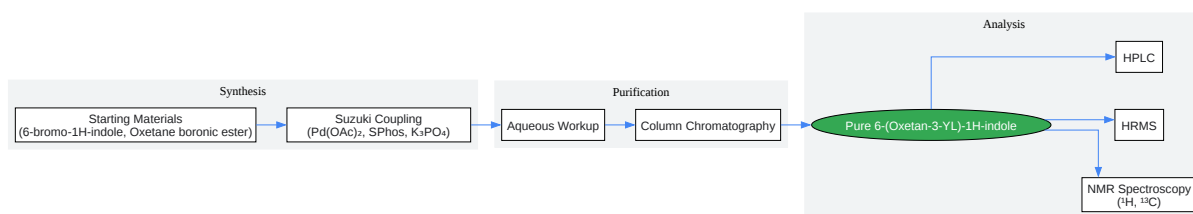
- Determine the accurate mass and calculate the elemental composition.

High-Performance Liquid Chromatography (HPLC)

- Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile) at a concentration of 1 mg/mL.
- Prepare a working solution by diluting the stock solution to approximately 0.1 mg/mL with the mobile phase.
- Set up the HPLC system according to the parameters outlined in Table 4.
- Inject the sample and record the chromatogram to determine the retention time and assess the purity of the compound.

Visualizations

The following diagrams illustrate the experimental workflow and the chemical structure of **6-(Oxetan-3-YL)-1H-indole**.



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Caption: Experimental workflow for the synthesis and characterization of **6-(Oxetan-3-YL)-1H-indole**.

Caption: Structure of **6-(Oxetan-3-YL)-1H-indole** with key fragments.

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